molecular formula C12H11Cl2NO3S B11807683 6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid

6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid

Cat. No.: B11807683
M. Wt: 320.2 g/mol
InChI Key: QGKFMAHNKFCGEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid is a complex organic compound that features a thiomorpholine ring substituted with a 2,4-dichlorobenzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid typically involves multiple steps. One common method starts with the chloromethylation of p-dichlorobenzene, followed by catalytic ammoxidation to produce 2,4-dichlorobenzyl chloride . This intermediate is then reacted with thiomorpholine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or platinum complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation and ammoxidation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiomorpholine derivatives.

Scientific Research Applications

6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the dichlorobenzyl group.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dichlorobenzyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H11Cl2NO3S

Molecular Weight

320.2 g/mol

IUPAC Name

6-[(2,4-dichlorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid

InChI

InChI=1S/C12H11Cl2NO3S/c13-7-2-1-6(8(14)4-7)3-10-11(16)15-9(5-19-10)12(17)18/h1-2,4,9-10H,3,5H2,(H,15,16)(H,17,18)

InChI Key

QGKFMAHNKFCGEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)C(S1)CC2=C(C=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.